1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
Description
This compound features a piperidine ring substituted at position 1 with a 4,6-dimethylpyrimidin-2-yl group and at position 3 with a carboxamide linkage to a pyridin-3-yl moiety. The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) is methylated at positions 4 and 6, enhancing steric bulk and electron-donating effects. The piperidine-carboxamide bridge connects to a pyridine ring, introducing additional nitrogen-based polarity.
Properties
Molecular Formula |
C17H21N5O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-pyridin-3-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H21N5O/c1-12-9-13(2)20-17(19-12)22-8-4-5-14(11-22)16(23)21-15-6-3-7-18-10-15/h3,6-7,9-10,14H,4-5,8,11H2,1-2H3,(H,21,23) |
InChI Key |
FOHLFDNTIZBZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CN=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2,4,6-trimethylpyrimidine, through a series of condensation reactions.
Introduction of the Piperidine Ring: This can be achieved by reacting the pyrimidine intermediate with a piperidine derivative under appropriate conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: with a molecular weight of approximately 288.35 g/mol. Its structural features include a piperidine ring, pyrimidine moiety, and pyridine substituent, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the pyrimidine and piperidine structures may enhance the selectivity and potency against various cancer types.
Case Study:
A study demonstrated that a related compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide | MCF-7 | 5.71 | |
| Doxorubicin | MCF-7 | 10.00 |
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. The structural diversity provided by the piperidine and pyridine rings allows for interactions with bacterial enzymes or cell membranes.
Case Study:
In vitro studies revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as novel antibiotics .
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide | E. coli | 32 | |
| Ampicillin | E. coli | 16 |
Mechanistic Insights
Research into the mechanisms of action for this compound suggests it may influence key biological pathways such as apoptosis and cell cycle regulation. The presence of the dimethylpyrimidine moiety is thought to enhance binding affinity to target proteins involved in these processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the piperidine or pyridine rings can significantly affect biological activity.
Key Findings:
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the 2017 Pyridine Derivatives Catalog
The Catalog of Pyridine Compounds (2017) lists several pyridine-based derivatives with functional and structural similarities:
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analysis.
Key Observations:
- Functional Groups: The target compound’s carboxamide group contrasts with pivalamide (tert-butyl-substituted amide) derivatives in the Catalog.
- Heterocyclic Diversity : The target’s pyrimidine ring provides a dual nitrogen aromatic system absent in Catalog compounds, which may enhance binding affinity in biological targets (e.g., kinases or nucleic acids).
- Substituent Effects : Chloro and methoxy groups in Catalog derivatives introduce electron-withdrawing and steric effects, whereas the target’s methyl groups on pyrimidine offer electron-donating and hydrophobic properties .
Comparison with Volatile Pyridine Derivatives (2019 Study)
The 2019 Chemoecology study identified (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine and analogs as volatile semiochemicals with fruity odors . Unlike these methanimines (imine functional group), the target compound’s carboxamide and pyrimidine groups reduce volatility, favoring solid-state stability. This distinction highlights how functional group variation (imine vs. pharmaceuticals).
Research Findings and Implications
- Bioactivity : Pyrimidine-containing compounds often exhibit enhanced kinase inhibition compared to pyridine analogs due to increased hydrogen-bonding capacity. The target’s dimethylpyrimidine moiety may improve selectivity in enzyme binding .
- Synthetic Accessibility : Catalog compounds with pivalamide groups are synthetically streamlined via tert-butyl protection, whereas the target’s piperidine-carboxamide linkage may require multi-step synthesis, impacting scalability .
- Thermodynamic Stability : The aromatic pyrimidine ring in the target compound likely confers greater thermal stability compared to aliphatic pyrrolidine or methanimine derivatives .
Biological Activity
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and efficacy in various studies, focusing on its role as a pharmaceutical agent.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.4 g/mol. The IUPAC name is 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide. The compound features a complex structure that includes pyrimidine and piperidine moieties, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N7O |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
| InChI Key | PGRPUGOTUGUGBT-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and amidation processes. The starting materials often include derivatives of pyrimidine and piperidine. Optimization of these synthetic routes is crucial for enhancing yield and reducing costs in industrial applications.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide. For instance, modifications at specific positions on the pyrimidine ring have been shown to enhance reverse transcriptase inhibitory activity significantly, indicating that such compounds could be promising candidates for antiviral drug development .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it may modulate their activity and influence various cellular processes. For example, compounds with similar structures have been shown to inhibit key enzymes involved in viral replication.
Case Studies
- In Vitro Studies : In cell line assays (e.g., MT-4 cells), related compounds demonstrated effective antiviral activity at low micromolar concentrations (e.g., EC50 values ranging from 130.24 to 263.31 μM) against HIV reverse transcriptase .
- Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit significant activity against both drug-susceptible and drug-resistant strains of tuberculosis (MIC values ranging from 0.02 to 0.24 μg/mL), suggesting potential applications in treating mycobacterial infections .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial evaluations indicate favorable pharmacokinetic profiles with low cytotoxicity against mammalian cell lines (e.g., HepG2 cells), which is critical for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
